molecular formula C9H10ClNO3 B6341161 Ethyl 3-chloro-2-methoxyisonicotinate CAS No. 1214347-32-6

Ethyl 3-chloro-2-methoxyisonicotinate

Cat. No. B6341161
CAS RN: 1214347-32-6
M. Wt: 215.63 g/mol
InChI Key: PGYDNAIAVGATNF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methoxyisonicotinate is a chemical compound with the molecular formula C9H10ClNO3 . It is also known as ethyl 3-chloro-2-methoxypyridine-4-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an ethyl ester group . The molecule also contains a chlorine atom and a methoxy group .

Scientific Research Applications

Ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate has many potential applications in scientific research. It can be used as a reagent in the synthesis of other compounds, such as in the synthesis of Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinic acid ethyl ester. It can also be used as a tool to study the mechanisms of action of drugs, as it can be used to block the activity of certain enzymes. Additionally, it can be used in biochemical and physiological experiments to study the effects of drugs on cells and tissues.

Mechanism of Action

The mechanism of action of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the synthesis of the neurotransmitter serotonin. It is thought that the compound binds to the active site of the enzyme and blocks its activity, thus preventing the synthesis of serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate are not fully understood. However, it is thought that the compound may have an inhibitory effect on certain enzymes, such as those involved in the synthesis of the neurotransmitter serotonin. Additionally, it has been suggested that the compound may have an effect on the regulation of the immune system, as it has been shown to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The use of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate in lab experiments has several advantages. Firstly, the compound is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. Secondly, the compound can be used to block the activity of certain enzymes, making it useful for studying the mechanisms of action of drugs. Finally, the compound can be used in biochemical and physiological experiments to study the effects of drugs on cells and tissues.
However, there are also some limitations to the use of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate in lab experiments. Firstly, the mechanism of action of the compound is not fully understood, so it is difficult to predict the exact effects of the compound in different experiments. Secondly, the compound is not very stable, so it must be handled carefully and stored properly in order to ensure its efficacy. Finally, the compound is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate. Firstly, further research is needed to better understand the mechanism of action of the compound and its effects on different biochemical and physiological processes. Secondly, the compound could be used to develop new drugs or treatments for various diseases. Finally, the compound could be used to create new reagents for use in laboratory experiments.

Synthesis Methods

The synthesis of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate can be achieved through a multi-step process. The first step involves the reaction of Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. This produces ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate and sodium chloride. The second step involves the hydrolysis of ethyl Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinate in the presence of an acid such as hydrochloric acid. This produces Ethyl 3-chloro-2-methoxyisonicotinateethoxyisonicotinic acid and ethanol.

properties

IUPAC Name

ethyl 3-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDNAIAVGATNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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